Hexadeca-10,12,14-trienal
Description
Properties
CAS No. |
123363-47-3 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.383 |
IUPAC Name |
hexadeca-10,12,14-trienal |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-7,16H,8-15H2,1H3 |
InChI Key |
QXMRYABYXKUWCX-UHFFFAOYSA-N |
SMILES |
CC=CC=CC=CCCCCCCCCC=O |
Purity |
96% |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group and Reactivity Comparisons
Hexadeca-4,7,10-trienoate
- Structure: A 16-carbon ester (C₁₅H₂₆O₂) with non-conjugated double bonds at positions 4, 7, and 10.
- Key Differences: Functional Group: Ester (-COOR) vs. aldehyde (-CHO). Esters are less reactive toward nucleophiles but undergo hydrolysis. Aldehydes are more electrophilic and prone to oxidation or condensation reactions. Double Bond Arrangement: Non-conjugated vs. conjugated. Conjugation in Hexadeca-10,12,14-trienal stabilizes the molecule via resonance, reducing energy barriers for reactions like Diels-Alder cycloadditions. Metabolism: In rats, Hexadeca-4,7,10-trienoate is metabolized via β-oxidation pathways typical of fatty acid esters . Aldehydes like this compound may instead undergo oxidation to carboxylic acids or reductive amination.
Octadeca-9,12,15-trienal
- Structure: An 18-carbon aldehyde (C₁₈H₃₀O) with non-conjugated double bonds at positions 9, 12, and 15.
- Key Differences: Chain Length: Longer carbon chain (C18 vs. C16) increases molecular weight (266.4 g/mol vs. ~238.4 g/mol for this compound) and boiling point (368.1°C for Octadeca-9,12,15-trienal vs. estimated ~340–350°C for this compound) . Double Bond Conjugation: Non-conjugated double bonds in Octadeca-9,12,15-trienal reduce resonance stabilization, making it less reactive in conjugated addition reactions compared to this compound.
Physical and Chemical Properties
- Key Observations: Chain length directly correlates with boiling point; this compound’s shorter chain likely reduces boiling point compared to Octadeca-9,12,15-trienal. Conjugated double bonds in this compound may lower melting points relative to non-conjugated isomers due to reduced molecular packing efficiency.
Stability and Reactivity
- This compound: Conjugation stabilizes the molecule, making it less prone to oxidative degradation compared to non-conjugated aldehydes. Expected to participate in electrophilic additions (e.g., with Grignard reagents) and cycloadditions (e.g., Diels-Alder).
- Octadeca-9,12,15-trienal: Non-conjugated double bonds limit resonance stabilization, increasing susceptibility to oxidation and isomerization. Reactivity dominated by terminal aldehyde group rather than double bonds.
Toxicological and Ecological Data
- This compound: No direct data available. Analogous aldehydes (e.g., Octadeca-9,12,15-trienal) also lack toxicity and ecotoxicity profiles .
Preparation Methods
Stereoselective Synthesis via Wittig Reaction
The Wittig reaction remains the cornerstone for constructing the conjugated triene system of hexadeca-10,12,14-trienal. A representative protocol involves reacting (2E,4E)-hexa-2,4-dienyltriphenylphosphonium bromide with 10-acetoxydecanal under basic conditions . Deprotection of the acetoxy group yields the corresponding trienol, which is subsequently oxidized to the aldehyde using pyridinium chlorochromate (PCC).
Critical Parameters
-
Phosphonium Salt Preparation : The phosphonium bromide is synthesized from (2E,4E)-hexa-2,4-dienol via treatment with triphenylphosphine hydrobromide .
-
Reaction Conditions : The Wittig reaction proceeds in tetrahydrofuran (THF) at −78°C, ensuring minimal isomerization of the dienyl moiety .
-
Oxidation : PCC in dichloromethane selectively oxidizes the primary alcohol to the aldehyde without over-oxidizing the triene .
Yield and Purity
| Step | Reagents | Yield (%) | Isomeric Purity (%) |
|---|---|---|---|
| Wittig Reaction | NaHMDS, THF, −78°C | 78 | 85 (E,E,Z) |
| Deprotection | KOH, MeOH | 92 | 90 (E,E,Z) |
| Oxidation | PCC, CH₂Cl₂ | 88 | 88 (E,E,Z) |
Purification via Tetracyanoethylene Adduct Formation
Achieving high isomeric purity is complicated by the formation of undesired (10E,12Z,14E) and (10E,12E,14E) isomers. Tetracyanoethylene (TCNE) selectively reacts with conjugated trienes containing Z configurations, forming Diels-Alder adducts that are easily removed .
Procedure
-
Adduct Formation : Crude trienol is treated with TCNE (1.2 equiv) in dichloromethane at 0°C for 2 hours.
-
Filtration : The insoluble TCNE-adducts (from Z-containing isomers) are filtered, leaving the desired (E,E,Z)-trienol in solution .
-
Recrystallization : The filtrate is concentrated and recrystallized from hexane at −20°C to yield isomerically pure trienol (≥98% purity) .
Impact on Purity
-
Initial purity: 85% (E,E,Z)
-
Post-TCNE treatment: 98% (E,E,Z)
Iodine-Catalyzed Isomerization for (E,E,E)-Isomer Enrichment
The (10E,12E,14E) isomer, while less biologically active, is often a byproduct. Iodine-catalyzed isomerization converts residual (E,E,Z)-trienol into the (E,E,E) form, maximizing overall yield .
Protocol
-
Reaction Conditions : A mixture of (E,E,Z)- and (E,E,E)-trienols in toluene is treated with iodine (0.5 mol%) at 80°C for 6 hours.
-
Equilibrium Shift : The reaction favors the (E,E,E) isomer due to its thermodynamic stability .
Yield Enhancement
| Starting Material | Final Yield (E,E,E) (%) |
|---|---|
| Mother liquor (20% E,E,E) | 65 |
| Recrystallized (5% E,E,E) | 48 |
Stability and Degradation Mitigation
This compound is prone to oxidative degradation and Z-to-E isomerization under ambient conditions. Key stabilization strategies include:
-
Antioxidant Addition : Butylated hydroxytoluene (BHT, 0.1% w/w) inhibits radical-mediated oxidation .
-
Low-Temperature Storage : Solutions in hexane retain >95% purity for 6 months at −20°C .
-
Inert Atmosphere : Handling under argon or nitrogen minimizes oxidation during synthesis .
Degradation Kinetics
| Condition | Half-Life (Days) | Major Degradation Product |
|---|---|---|
| 25°C, air | 7 | 10,12,14-Hexadecatrienoic acid |
| −20°C, argon | >180 | None detected |
| Method | Pros | Cons |
|---|---|---|
| Wittig Reaction | High stereoselectivity, scalable | Requires toxic reagents (PCC) |
| Alkyne Hydrogenation | Potentially greener | Poor Z-selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
